An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene (CAS 461-96-1)
An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene (CAS 461-96-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-3,5-difluorobenzene, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, safety and handling protocols, and its pivotal role in the synthesis of complex molecules.
Core Physicochemical Properties
1-Bromo-3,5-difluorobenzene is a colorless to light yellow liquid.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 461-96-1 | [3][4] |
| Molecular Formula | C₆H₃BrF₂ | [2][3] |
| Molecular Weight | 192.99 g/mol | [2][3] |
| Appearance | Clear colorless to light yellow liquid | [1][5] |
| Melting Point | -27 °C / -16.6 °F | [2][4][6] |
| Boiling Point | 140 °C / 284 °F @ 760 mmHg | [1][4] |
| Density | 1.676 g/mL at 25 °C | [1][7] |
| Refractive Index | n20/D 1.499 | [1][7] |
| Flash Point | 44 °C / 111.2 °F (closed cup) | [6][8][9] |
| Purity | ≥98% | [2] |
Spectroscopic Data
| Data Type | Reference |
| 1H NMR Spectrum | [10] |
| 13C NMR Spectrum | [11] |
| Mass Spectrum | [10] |
| IR Spectrum | [10] |
Safety and Handling
1-Bromo-3,5-difluorobenzene is classified as a flammable liquid and is harmful if swallowed.[12] It can cause skin irritation and may provoke an allergic skin reaction.[12] Prolonged or repeated exposure may lead to organ damage.[12] This substance is also very toxic to aquatic life with long-lasting effects.[4][12]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor.[12] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[12] |
| Skin irritation | 2 | H315: Causes skin irritation.[12] |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction.[12] |
| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[12] |
| Hazardous to the aquatic environment, short-term (acute) | 1 | H400: Very toxic to aquatic life.[12] |
| Hazardous to the aquatic environment, long-term (chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[12] |
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles or a face shield.[12]
-
Skin Protection: Protective gloves and clothing.[4]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator.[4]
Storage: Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed and away from heat, sparks, and open flames.[4]
Applications in Research and Drug Development
1-Bromo-3,5-difluorobenzene is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom serves as a reactive site for cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.[3] This allows for the formation of carbon-carbon and carbon-nitrogen bonds, crucial for building complex molecular architectures.[3]
Its applications extend to materials science, where it is used in the creation of specialized polymers and liquid crystal displays.[2]
Experimental Protocols: Synthesis of 1-Bromo-3,5-difluorobenzene
Several synthetic routes are available for the preparation of 1-bromo-3,5-difluorobenzene. The choice of method often depends on the desired yield, purity, and starting materials.
Method 1: Sandmeyer Reaction from 3,5-Difluoroaniline (B1215098)
This high-yield method involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction.[3][13][14]
Protocol:
-
Prepare a diazonium salt solution by dissolving 1 mole of 3,5-difluoroaniline in aqueous hydrobromic acid (HBr).[1][14]
-
Cool the solution to 0-5 °C.[3]
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1-1.10 moles) while maintaining the low temperature.[1]
-
React the resulting diazonium salt with a solution of copper(I) bromide (CuBr) in HBr.[3][15]
-
Heat the reaction mixture to facilitate the release of nitrogen gas and the formation of 1-bromo-3,5-difluorobenzene.[3]
-
Isolate the product, for example, by steam distillation, and purify.[3][14]
Method 2: Bromination of 1,3-Difluorobenzene (B1663923)
This method involves the direct electrophilic aromatic substitution of 1,3-difluorobenzene.[3]
Protocol:
-
Treat 1,3-difluorobenzene with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS).[3][5]
-
Use a Lewis acid catalyst, like iron(III) bromide (FeBr₃), to facilitate the reaction.[3][5]
-
Stir the reaction at a controlled temperature until completion.[3]
-
Isolate and purify the product, often through distillation.[3]
References
- 1. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc [chemsrc.com]
- 7. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. AB112351 | CAS 461-96-1 – abcr Gute Chemie [abcr.com]
- 9. 1-Bromo-3,5-difluorobenzene 98 461-96-1 [sigmaaldrich.com]
- 10. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 15. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
